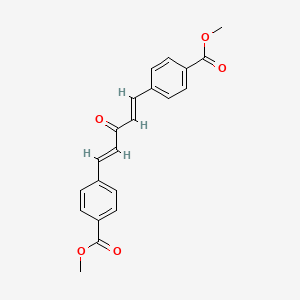
Dimethyl 4,4'-((1E,4E)-3-oxopenta-1,4-diene-1,5-diyl)dibenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl 4,4’-((1E,4E)-3-oxopenta-1,4-diene-1,5-diyl)dibenzoate is an organic compound with a complex structure that includes two benzene rings connected by a conjugated diene system with ester functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 4,4’-((1E,4E)-3-oxopenta-1,4-diene-1,5-diyl)dibenzoate typically involves a multi-step process. One common method is the condensation reaction between benzaldehyde derivatives and acetone in the presence of a base such as potassium hydroxide. The reaction proceeds through the formation of an intermediate, which is then esterified using methanol and an acid catalyst like sulfuric acid to yield the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the quality of the final compound.
Analyse Des Réactions Chimiques
Types of Reactions
Dimethyl 4,4’-((1E,4E)-3-oxopenta-1,4-diene-1,5-diyl)dibenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester functional groups, where nucleophiles like amines or thiols replace the methoxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Ammonia in ethanol.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Amides or thioesters.
Applications De Recherche Scientifique
Dimethyl 4,4’-((1E,4E)-3-oxopenta-1,4-diene-1,5-diyl)dibenzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.
Mécanisme D'action
The mechanism of action of Dimethyl 4,4’-((1E,4E)-3-oxopenta-1,4-diene-1,5-diyl)dibenzoate involves its interaction with various molecular targets. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can exhibit unique properties, such as catalytic activity or enhanced stability. Additionally, the conjugated diene system allows the compound to participate in electron transfer reactions, which can be exploited in redox processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Dibenzylideneacetone: Similar structure with two benzene rings and a conjugated diene system.
1,4-Dimethoxybenzene: Contains methoxy groups attached to a benzene ring.
(1E,4E)-1,5-bis(4-chlorophenyl)penta-1,4-dien-3-one: Similar conjugated diene system with chlorophenyl groups.
Uniqueness
Dimethyl 4,4’-((1E,4E)-3-oxopenta-1,4-diene-1,5-diyl)dibenzoate is unique due to its ester functional groups and the specific arrangement of its conjugated diene system
Propriétés
Formule moléculaire |
C21H18O5 |
|---|---|
Poids moléculaire |
350.4 g/mol |
Nom IUPAC |
methyl 4-[(1E,4E)-5-(4-methoxycarbonylphenyl)-3-oxopenta-1,4-dienyl]benzoate |
InChI |
InChI=1S/C21H18O5/c1-25-20(23)17-9-3-15(4-10-17)7-13-19(22)14-8-16-5-11-18(12-6-16)21(24)26-2/h3-14H,1-2H3/b13-7+,14-8+ |
Clé InChI |
VPJRXBHPBXCPQN-FNCQTZNRSA-N |
SMILES isomérique |
COC(=O)C1=CC=C(C=C1)/C=C/C(=O)/C=C/C2=CC=C(C=C2)C(=O)OC |
SMILES canonique |
COC(=O)C1=CC=C(C=C1)C=CC(=O)C=CC2=CC=C(C=C2)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


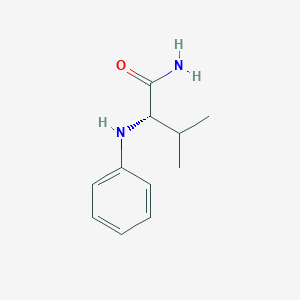
![4-bromo-N-[(5-methylfuran-2-yl)methyl]aniline](/img/structure/B13082737.png)
![5-Bromo-3-methylthieno[3,2-d]isoxazole](/img/structure/B13082739.png)
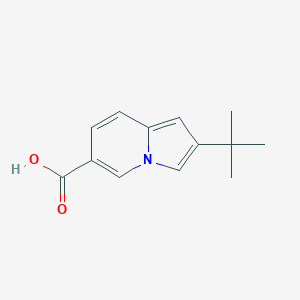
![3-[5-(Methoxymethyl)-1,2,4-oxadiazol-3-yl]morpholine](/img/structure/B13082758.png)

![1-[(2S)-1-(3-Pyridinyl)-2-pyrrolidinyl]methanamine](/img/structure/B13082768.png)
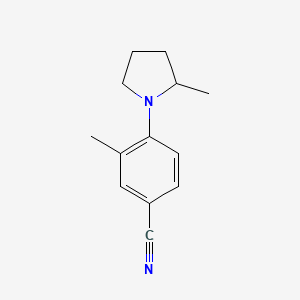
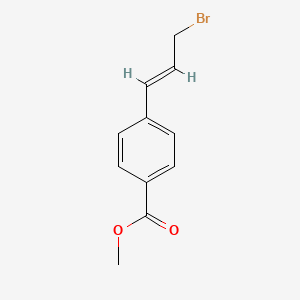
![[1,3]Dioxolo[4,5-c]pyridin-4-yl(phenyl)methanol](/img/structure/B13082774.png)
![3-Bromo-3a,4,5,6,7,7a-hexahydrobenzo[d]isoxazole](/img/structure/B13082781.png)

amine](/img/structure/B13082792.png)
![2-amino-N-[(1S)-1-(3-chlorophenyl)ethyl]propanamide](/img/structure/B13082801.png)
